molecular formula C9H13BrN2O2 B060586 tert-Butyl 3-(bromomethyl)-1H-pyrazole-1-carboxylate CAS No. 186551-69-9

tert-Butyl 3-(bromomethyl)-1H-pyrazole-1-carboxylate

Cat. No. B060586
M. Wt: 261.12 g/mol
InChI Key: PZYLFTPEOMFQFJ-UHFFFAOYSA-N
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Description

The compound tert-Butyl 3-(bromomethyl)-1H-pyrazole-1-carboxylate is involved in various synthetic pathways, especially in the preparation of pyrazole derivatives which are crucial intermediates for a wide range of biologically active compounds.

Synthesis Analysis

The synthesis of pyrazole derivatives, including tert-Butyl 3-(bromomethyl)-1H-pyrazole-1-carboxylate, can be achieved through various routes. A notable method includes the reaction of potassium tricyanomethanide leading to pyrazole bromide, which is a key intermediate for further chemical transformations. This pathway enables the versatile synthesis of related pyrazole carboxamides in good yields, employing a selective Sandmeyer reaction (Bobko, Kaura, Evans, & Su, 2012).

Molecular Structure Analysis

The molecular structure and supramolecular interactions, such as hydrogen bonding and π-π stacking, significantly influence the physical and chemical properties of pyrazole derivatives. Studies have shown that molecules like 5-Benzylamino-3-tert-butyl-1-phenyl-1H-pyrazole exhibit varied hydrogen-bonded structures, impacting their molecular conformation and reactivity (Castillo, Abonía, Cobo, & Glidewell, 2009).

Chemical Reactions and Properties

Tert-butyl pyrazole derivatives participate in numerous chemical reactions, serving as intermediates for the construction of complex molecular structures. For example, they are used in Ugi reactions, demonstrating their versatility in synthesizing diverse compounds, including dihydropyrazolo[1,5-a]pyrazine diones, under microwave irradiation (Nikulnikov, Tsirulnikov, Kysil, Ivachtchenko, & Krasavin, 2009).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystalline structure, are crucial for the practical applications of these chemicals. The molecular and crystal structure, stabilized by intramolecular hydrogen bonds, significantly impacts these properties, as observed in different substituted pyrazole derivatives (Abbasi, Adib, & Eriksson, 2007).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and electronic characteristics, are influenced by the molecular structure. For instance, the presence of tert-butyl groups can impart steric hindrance, affecting the compound's reactivity. The electronic properties, highlighted by HOMO and LUMO analyses, are crucial for understanding the chemical behavior and potential applications of these compounds in various fields, including materials science and pharmaceuticals (Tamer, Arslan, Avcı, Nebioğlu, Atalay, & Çoşut, 2016).

Scientific Research Applications

Novel Synthesis Applications

Synthesis of Amino-aryl-pyrazoles

tert-Butyl 3-(bromomethyl)-1H-pyrazole-1-carboxylate serves as a precursor for the synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, which are significant due to their versatile applications in medicinal chemistry. The synthesis process involves a simple, novel, and efficient route, featuring a selective Sandmeyer reaction, allowing for a more versatile synthesis of these compounds than previously possible (Bobko et al., 2012).

Fluorinated Pyrazole-4-carboxylic Acids

The acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides, followed by reaction with alkyl hydrazines, leads to fluorinated pyrazole-4-carboxylic acids. These compounds are synthesized on a multigram scale, indicating the method's scalability and potential for industrial applications (Iminov et al., 2015).

Advanced Material Synthesis

Halo-substituted Pyrazolo[5,1-c][1,2,4]triazines

The synthesis of ethyl 3-tert-butyl-4-oxo-7-X-4,6-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carboxylates (X = H, Cl, Br) represents another application. These compounds are synthesized via diazotization and a reaction with tert-butyl nitrite in the presence of trimethylsilyl halides. This methodology opens new avenues for the development of pyrazolo[5,1-c][1,2,4]triazines with potential applications in drug development and materials science (Ivanov et al., 2017).

Reactivity and Transformation

Tert-ButylIsocyanide in Ugi Reaction

The reactivity of tert-butyl amides from the Ugi reaction of T-BuNC and 5-substituted-1H-pyrazole-3-carboxylic acids with various aldehydes and amines showcases the chemical versatility of tert-butyl derivatives. This process leads to cyclization into dihydropyrazolo[1,5-a]pyrazine-4,7-diones under specific conditions, demonstrating the utility of T-BuNC as a convertible isocyanide (Nikulnikov et al., 2009).

properties

IUPAC Name

tert-butyl 3-(bromomethyl)pyrazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O2/c1-9(2,3)14-8(13)12-5-4-7(6-10)11-12/h4-5H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZYLFTPEOMFQFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC(=N1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10635024
Record name tert-Butyl 3-(bromomethyl)-1H-pyrazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-(bromomethyl)-1H-pyrazole-1-carboxylate

CAS RN

186551-69-9
Record name tert-Butyl 3-(bromomethyl)-1H-pyrazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

3-methyl pyrazole 1-carboxylic acid tert-butyl ester (4.0 g, 21.95 mmol) was dissolved in 73 mL of CCl4. N-bromosuccinimide (5.47 g, 30.73 mmol) and benzoyl peroxide (744 mg, 3.07 mmol) were added. This solution was warmed to reflux for 5.5 hours and then cooled to room temperature. The reaction mixture was diluted with ethyl acetate and saturated NaHCO3 solution. The phases were separated, and the organic phase was extracted with brine, dried over Na2SO4, filtered and concentrated to give a yellow oil. Purification by column chromatography (SiO2, ISCO chromatography system, elution with 5 to 10% ethyl acetate in hexanes) provided 3-bromomethyl pyrazole 1-carboxylic acid tert-butyl ester (53-2) as a pale yellow oil (2.94 g, 51% yield). 1H NMR was consistent with desired product.
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4 g
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744 mg
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Synthesis routes and methods IV

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3-Methylpyrazole-1-carboxylic acid tert-butyl ester (6.0 g, 33 mmol), N-bromosuccinimide (1.0 g, 5.6 mmol) and benzoyl peroxide (50 mg) were dissolved in 20 mL of carbon tetrachloride. The reaction was heated at reflux for 16 h. The reaction was cooled to room temperature, filtered, and concentrated under reduced pressure. Purification by flash column chromatography (silica, 1:4 EtOAc/hexanes) gave a light yellow oil (4.5 g, 53%): 1H NMR (300 MHz, CDCl3) δ 8.03 (d, J=2.6 Hz, 1H), 6.47 (d, J=2.6 Hz, 1H), 4.48 (s, 2H), 1.64 (s, 9H).
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53%

Synthesis routes and methods V

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D5 (2 g, 10.97 mmol), N-bromosuccinimide (2.94 g, 16.46 mmol) and benzoyl peroxide (0.57 g, 1.65 mmol) were dissolved in carbon tetrachloride (40 ml) and heated to 80° C. for 3 h. The mixture was diluted with EtOAc (60 ml) and washed with saturated NaHCO3 solution and brine (100 ml each), dried (Na2SO4) and concentrated. Purification by column chromatography on silica (0-50% diethyl ether\40-60 pet. ether gradient) gave the title compound as a yellow oil (1.58 g). δH (CDCl3) 1.65 (9H, s), 4.49 (2H, s), 6.47 (1H, d), 8.03 (1H, d).
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